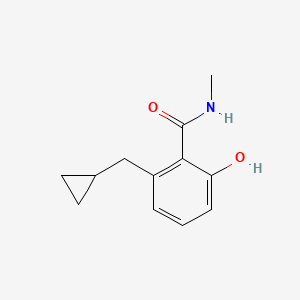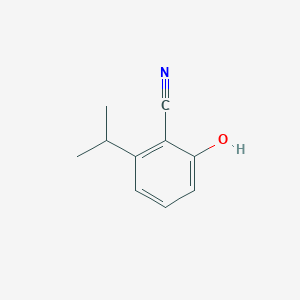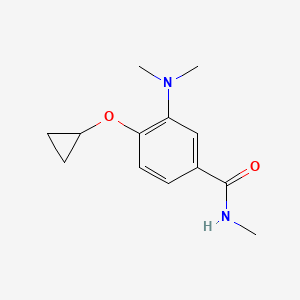
N-(6-Tert-butyl-4-cyclopropoxypyridin-3-YL)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-Tert-butyl-4-cyclopropoxypyridin-3-YL)methanesulfonamide is a chemical compound with the molecular formula C13H20N2O3S It is characterized by the presence of a tert-butyl group, a cyclopropoxy group, and a methanesulfonamide group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(6-Tert-butyl-4-cyclopropoxypyridin-3-YL)methanesulfonamide typically involves multiple steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis.
Introduction of the Tert-butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides.
Cyclopropoxylation: The cyclopropoxy group can be introduced through cyclopropanation reactions.
Sulfonamide Formation:
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropoxy group.
Reduction: Reduction reactions can occur at the pyridine ring or the sulfonamide group.
Substitution: The compound can participate in substitution reactions, especially at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under basic or acidic conditions.
Major Products:
Oxidation: Oxidized derivatives of the cyclopropoxy group.
Reduction: Reduced forms of the pyridine ring or sulfonamide group.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
N-(6-Tert-butyl-4-cyclopropoxypyridin-3-YL)methanesulfonamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: It could be explored for its potential therapeutic effects, particularly in the treatment of diseases where sulfonamide derivatives are known to be effective.
Industry: The compound may find use in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(6-Tert-butyl-4-cyclopropoxypyridin-3-YL)methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to interact with enzymes and proteins, potentially inhibiting their activity. The pyridine ring can also participate in binding interactions with biological molecules, affecting various pathways and processes within cells.
Comparison with Similar Compounds
N-(5-tert-butyl-4-cyclopropoxypyridin-3-YL)methanesulfonamide: This compound is structurally similar but differs in the position of the tert-butyl group.
N-(6-tert-butoxy-4-cyclopropoxypyridin-3-YL)methanesulfonamide: This compound has a tert-butoxy group instead of a tert-butyl group.
Uniqueness: N-(6-Tert-butyl-4-cyclopropoxypyridin-3-YL)methanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopropoxy group, in particular, may influence its reactivity and interactions with other molecules.
Properties
Molecular Formula |
C13H20N2O3S |
|---|---|
Molecular Weight |
284.38 g/mol |
IUPAC Name |
N-(6-tert-butyl-4-cyclopropyloxypyridin-3-yl)methanesulfonamide |
InChI |
InChI=1S/C13H20N2O3S/c1-13(2,3)12-7-11(18-9-5-6-9)10(8-14-12)15-19(4,16)17/h7-9,15H,5-6H2,1-4H3 |
InChI Key |
BSOXLKCHKXBNPX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NC=C(C(=C1)OC2CC2)NS(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















